Product packaging for 6-Methylbenz[a]anthracene(Cat. No.:CAS No. 316-14-3)

6-Methylbenz[a]anthracene

Cat. No.: B135010
CAS No.: 316-14-3
M. Wt: 242.3 g/mol
InChI Key: WOIBRJNTTODOPT-UHFFFAOYSA-N
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Description

6-Methylbenz[a]anthracene, with the CAS Registry Number 316-14-3 , is a polycyclic aromatic hydrocarbon (PAH) of significant interest in chemical and environmental research. This compound has the molecular formula C19H14 and a molecular weight of 242.31 g/mol . It is structurally characterized by the linear fusion of benzene rings, typical of benz[a]anthracene derivatives, with a methyl substituent at the 6-position . Researchers utilize this compound as a key analyte and reference standard in analytical chemistry, particularly in environmental monitoring and toxicological studies focused on understanding the properties and effects of methyl-substituted PAHs . It is commercially available as a Certified Reference Material (CRM) supplied in a solution of toluene at a concentration of 50 µg/mL, ensuring accuracy and consistency for quantitative analyses . As a hazardous chemical, it is highly flammable and requires strict safety precautions, including storage in a tightly closed container and the use of appropriate personal protective equipment (PPE) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B135010 6-Methylbenz[a]anthracene CAS No. 316-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylbenzo[a]anthracene
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InChI

InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOIBRJNTTODOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
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DSSTOX Substance ID

DTXSID60873919
Record name 6-Methylbenz[a]anthracene
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Molecular Weight

242.3 g/mol
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CAS No.

316-14-3, 316-49-4
Record name 6-Methylbenz[a]anthracene
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Record name 6-Methylbenz(a)anthracene
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Record name 4-Methylbenz(a)anthracene
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Record name AR-E33 6-METHYLBENZ(A)ANTHRACENE
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Metabolic Activation Pathways of 6 Methylbenz a Anthracene

Phase I Biotransformation: Oxidative Metabolism

The initial and rate-limiting step in the metabolic activation of 6-MBA involves oxidative metabolism. This process is predominantly carried out by a superfamily of enzymes that catalyze the oxidation of xenobiotics. For polycyclic aromatic hydrocarbons (PAHs) like 6-MBA, this oxidative process is the gateway to the formation of metabolites that can interact with cellular macromolecules.

The cytochrome P450 (CYP) monooxygenase system is the principal enzymatic machinery responsible for the oxidative metabolism of 6-MBA. These heme-containing enzymes, located primarily in the endoplasmic reticulum of liver cells and other tissues, play a central role in metabolizing a wide array of foreign compounds. The metabolic transformations of 6-MBA, including the formation of its various hydroxylated and dihydrodiol metabolites, are highly dependent on the specific cytochrome P450 isozymes present in the liver microsomes.

While direct studies on 6-MBA are specific, research on structurally similar PAHs provides significant insight into the key enzymes involved. The bioactivation of PAHs is extensively carried out by CYP1A1 and CYP1B1. For instance, in the metabolism of benzo[a]pyrene, another well-studied PAH, CYP1A1 plays a major role in the formation of carcinogenic diol-epoxides, while both CYP1A1 and CYP1B1 contribute significantly to the formation of dihydrodiol isomers. Similarly, studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a closely related compound, indicate that CYP1A1 and CYP1B1 are crucial for its metabolic activation. Given these precedents, it is understood that CYP1A1 and CYP1B1 are the primary isoforms involved in the oxidative metabolism of 6-MBA.

The metabolic profile of 6-MBA can be significantly altered by the induction of specific CYP enzymes. Treatment with different inducing agents changes the relative abundance of CYP isoforms, thereby shifting the pattern of metabolite formation. Studies using rat liver microsomes have demonstrated this effect clearly. Microsomes from rats treated with phenobarbital (B1680315) (PB) or 3-methylcholanthrene (B14862) (MC), known inducers of different CYP families, metabolize 6-MBA differently than microsomes from untreated rats. For example, treatment with 3-methylcholanthrene, a potent inducer of CYP1A1, leads to a distinct profile of 6-MBA metabolites compared to untreated or phenobarbital-treated subjects, highlighting the influence of enzyme induction on the biotransformation pathways.

Table 1: Effect of Enzyme Inducers on 6-MBA Metabolism
Treatment GroupPrimary CYP Families InducedEffect on 6-MBA Metabolism
Untreated RatsConstitutive levelsBaseline metabolic profile
Phenobarbital (PB)-Treated RatsCYP2BAltered ratio of metabolites compared to untreated group.
3-Methylcholanthrene (MC)-Treated RatsCYP1ASignificantly different metabolic profile, reflecting the activity of CYP1A isoforms.

A primary outcome of the Phase I metabolism of 6-MBA is the formation of various hydroxylated metabolites. These reactions, catalyzed by CYPs, introduce hydroxyl (-OH) groups onto the aromatic ring structure. This hydroxylation is a key step that increases the water solubility of the compound and creates sites for subsequent Phase II conjugation reactions.

Metabolic studies of 6-MBA using rat liver microsomes have successfully identified several phenolic derivatives. These metabolites are formed by the direct hydroxylation of the benz[a]anthracene core. The specific phenolic metabolites that have been isolated and identified include 3-hydroxy-6-MBA, 4-hydroxy-6-MBA, and 5-hydroxy-6-MBA. The formation of these phenols represents a significant pathway in the biotransformation of the parent compound.

In addition to direct hydroxylation, the oxidative metabolism of 6-MBA by CYP enzymes also leads to the formation of dihydrodiol metabolites. This pathway involves an initial epoxidation of a double bond on the aromatic ring, followed by enzymatic hydrolysis catalyzed by epoxide hydrolase to yield a trans-dihydrodiol. These dihydrodiols are critical intermediates, as they can be further metabolized by CYPs to form highly reactive diol-epoxides, which are often the ultimate carcinogenic forms of PAHs. The metabolism of 6-MBA produces several distinct trans-dihydrodiols.

Table 2: Identified Metabolites of 6-Methylbenz[a]anthracene
Metabolite ClassSpecific Metabolites IdentifiedReference
Phenolic Derivatives3-hydroxy-6-MBA
4-hydroxy-6-MBA
5-hydroxy-6-MBA
Dihydrodiol Metabolites6-MBA trans-3,4-dihydrodiol
6-MBA trans-5,6-dihydrodiol
6-MBA trans-8,9-dihydrodiol
6-MBA trans-10,11-dihydrodiol
4-hydroxy-6-MBA trans-10,11-dihydrodiol

Formation of Dihydrodiol Metabolites

Phase II Biotransformation: Conjugation Reactions

Following Phase I metabolism, the newly introduced functional groups on the this compound metabolites can undergo conjugation reactions. These Phase II reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation is a major Phase II pathway where glucuronic acid is attached to the hydroxylated metabolites of this compound. While specific studies on this compound are not detailed in the provided results, research on the related 7,12-dimethylbenz[a]anthracene (DMBA) in hamster embryo cells shows that phenolic derivatives of DMBA are major components released after treatment with β-glucuronidase, indicating that they were present as glucuronide conjugates. nih.gov This suggests that a similar pathway of glucuronidation of phenolic metabolites is likely for this compound.

Sulfation is another important conjugation reaction where a sulfonate group is added to the hydroxylated metabolites. The formation of reactive sulfuric acid esters of hydroxymethyl derivatives of benz[a]anthracene has been reported. oup.com For instance, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) can form a reactive sulfuric acid ester. oup.com These sulfate (B86663) conjugates can be electrophilic and may react with cellular macromolecules like DNA. oup.com

Glutathione (B108866) conjugation, mediated by glutathione S-transferases, is a critical detoxification pathway for reactive electrophiles. The metabolism of benz[a]anthracene, the parent compound of this compound, has been shown to produce glutathione conjugates. nih.gov These conjugates are formed from the reaction of glutathione with electrophilic intermediates, such as epoxides. For example, the "K-region" 5,6-epoxide of benz[a]anthracene can react with glutathione. nih.gov Similarly, 7- and 12-methylbenz[a]anthracene are also converted into glutathione conjugates. nih.gov This indicates that this compound likely undergoes a similar metabolic fate, forming glutathione conjugates to facilitate its detoxification and elimination. mdpi.com

Data Tables

Table 1: Identified Phase I Metabolites of this compound

Metabolite ClassSpecific Metabolite
trans-Dihydrodiolstrans-3,4-dihydrodiol
trans-5,6-dihydrodiol
trans-8,9-dihydrodiol
trans-10,11-dihydrodiol
Hydroxymethylated Metabolites6-Hydroxymethylbenz[a]anthracene

Table 2: Phase II Conjugation Pathways for Benz[a]anthracene Derivatives

Conjugation ReactionConjugating AgentResulting Conjugate
GlucuronidationUDP-glucuronic acidGlucuronide Conjugates
SulfationPAPS (3'-phosphoadenosine-5'-phosphosulfate)Sulfate Conjugates
Glutathione ConjugationGlutathione (GSH)Glutathione Conjugates

Identification and Quantification of Metabolites

The metabolism of this compound results in a variety of products, the identification and quantification of which are essential for understanding its carcinogenic potential. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with UV-visible absorption, mass spectrometry, and proton nuclear magnetic resonance spectral analyses are employed for this purpose. nih.gov

Studies using rat liver microsomes have identified several key metabolites of this compound. nih.gov These include various hydroxylated derivatives and a series of trans-dihydrodiols. The formation of these metabolites is highly dependent on the specific cytochrome P-450 isozymes present in the liver microsomes. nih.gov

Table 1: Identified Metabolites of this compound in Rat Liver Microsomes nih.gov

Metabolite ClassSpecific Metabolites Identified
Hydroxylated Metabolites 3-hydroxy-6-MBA
4-hydroxy-6-MBA
5-hydroxy-6-MBA
6-hydroxymethylbenz[a]anthracene
Dihydrodiol Metabolites 6-MBA trans-3,4-dihydrodiol
6-MBA trans-5,6-dihydrodiol
6-MBA trans-8,9-dihydrodiol
6-MBA trans-10,11-dihydrodiol
Combined Metabolites 4-hydroxy-6-MBA trans-10,11-dihydrodiol

Data sourced from studies on rat liver microsomes.

Quantitative analysis of these metabolites has been performed using techniques such as liquid scintillation counting of fractions collected from reversed-phase HPLC, with the parent compound labeled with tritium (B154650) ([3H]6-MBA). nih.gov While precise quantitative values can vary depending on experimental conditions, the relative abundance of metabolites provides insight into the primary metabolic pathways. For instance, the relative mutagenic activities of the dihydrodiol metabolites suggest that the formation of 6-MBA trans-3,4-dihydrodiol and 6-MBA trans-8,9-dihydrodiol are particularly significant, as these are precursors to highly mutagenic diol epoxides. nih.govaacrjournals.org

Molecular Mechanisms of 6 Methylbenz a Anthracene Induced Genotoxicity

DNA Adduct Formation

The formation of DNA adducts is a critical event in the initiation of chemical carcinogenesis by polycyclic aromatic hydrocarbons (PAHs) like 6-MBA. This process is contingent upon the metabolic transformation of the chemically stable parent hydrocarbon into reactive species capable of covalently bonding to nucleophilic sites on DNA bases.

The metabolic activation of 6-MBA is a crucial prerequisite for its genotoxic activity. This process is primarily mediated by cytochrome P-450 enzymes, which catalyze the oxidation of the hydrocarbon. Research using rat liver microsomes has identified several metabolites of 6-MBA, including various phenols and dihydrodiols such as 6-MBA trans-3,4-dihydrodiol, 6-MBA trans-5,6-dihydrodiol, 6-MBA trans-8,9-dihydrodiol, and 6-MBA trans-10,11-dihydrodiol. nih.gov

Further enzymatic action converts these dihydrodiol intermediates into highly reactive dihydrodiol epoxides. These epoxides are considered the ultimate carcinogenic metabolites of many PAHs. For 6-MBA, studies suggest that two key dihydrodiol epoxides are the major metabolites responsible for its carcinogenic properties: 6-MBA trans-3,4-dihydrodiol-1,2-epoxide and 6-MBA trans-8,9-dihydrodiol-10,11-epoxide. nih.gov These electrophilic metabolites are highly reactive due to the strained three-membered epoxide ring, which readily attacks nucleophilic centers in biological macromolecules, including DNA.

The "bay-region" theory is a key concept in understanding the carcinogenicity of PAHs. This theory posits that dihydrodiol epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the hydrocarbon are particularly potent carcinogens. In the case of 6-MBA, the 6-MBA trans-3,4-dihydrodiol-1,2-epoxide is a bay-region dihydrodiol epoxide. The high mutagenic activity of the precursor, 6-MBA trans-3,4-dihydrodiol, strongly suggests that this bay-region epoxide is a major ultimate mutagenic and carcinogenic metabolite of 6-MBA. nih.gov

Once formed, the highly reactive electrophilic metabolites, particularly the bay-region dihydrodiol epoxides, can covalently bind to the DNA molecule. This reaction typically involves the attack by nucleophilic sites on the DNA bases, such as the exocyclic amino groups of guanine (B1146940) and adenine (B156593), on the electrophilic carbon atoms of the epoxide ring. This process results in the formation of a stable, bulky 6-MBA-DNA adduct. While direct studies detailing the covalent binding of 6-MBA specifically are limited, the established mechanism for PAHs involves these electrophilic metabolites readily forming covalent adducts with DNA, a mechanism strongly linked to positive results in mutagenicity assays.

The precise chemical structures of DNA adducts derived from 6-MBA have not been extensively characterized in the scientific literature. However, based on the mechanisms established for structurally similar PAHs, it is predicted that the primary adducts would involve the covalent linkage of the dihydrodiol epoxide metabolite to purine (B94841) bases. For many PAHs, the N^2 position of guanine and the N^6 position of adenine are the most common sites of adduction. The formation of these specific adducts distorts the DNA helix, which can lead to errors during DNA replication and result in mutations.

Formation of Electrophilic Metabolites (e.g., Dihydrodiol Epoxides)

Mutagenicity Assessment

The mutagenic potential of 6-MBA and its metabolites has been evaluated using various genotoxicity assays. These tests are crucial for understanding the compound's ability to induce genetic mutations, which is a key aspect of its carcinogenicity.

The Ames test, which utilizes histidine-dependent strains of Salmonella typhimurium, is a widely used short-term bacterial reverse mutation assay to assess the mutagenic properties of chemical compounds. Metabolic activation systems, such as a rat liver S9 mix, are often incorporated into the assay to mimic mammalian metabolism, as many compounds like PAHs are pro-mutagens that require activation to exert their genotoxic effects.

Studies have shown that 6-MBA and its metabolites exhibit mutagenic activity in the Ames test, particularly in the TA100 strain, which is sensitive to base-pair substitution mutagens. The relative mutagenic activities of 6-MBA and its key metabolites towards Salmonella typhimurium TA100 have been determined, highlighting the critical role of metabolic activation. nih.gov The 6-MBA trans-3,4-dihydrodiol, the precursor to the bay-region diol epoxide, shows significantly higher mutagenic activity than the parent compound and other dihydrodiol metabolites. nih.gov

Relative Mutagenicity of 6-MBA and its Metabolites in S. typhimurium TA100

Compound/MetaboliteRelative Mutagenic Activity
6-MBA trans-3,4-dihydrodiol++++ (Highest)
6-MBA trans-8,9-dihydrodiol+++
6-Methylbenz[a]anthracene (6-MBA)++
6-MBA trans-10,11-dihydrodiol+
4-hydroxy-6-MBA+/-
4-hydroxy-6-MBA trans-10,11-dihydrodiol+/- (Lowest)

Data sourced from research on the metabolism of this compound by rat liver microsomes. nih.gov The table illustrates the comparative mutagenicity, with more plus signs indicating higher activity.

In Vitro Mutagenicity Assays (e.g., Ames Test with Salmonella typhimurium TA100, TA98)

Influence of Metabolic Activation Systems (S9 Mix)

The transformation of 6-MBA into genotoxic metabolites is highly dependent on metabolic activation, typically simulated in vitro using a post-mitochondrial supernatant fraction known as S9 mix. This mixture contains cytochrome P-450 isozymes from rat liver microsomes, which are crucial for metabolizing xenobiotics. nih.gov The metabolic process converts 6-MBA into a variety of products, including phenols, dihydrodiols, and hydroxymethyl derivatives. nih.gov

Specifically, rat liver microsomes metabolize 6-MBA into identifiable metabolites such as 3-hydroxy-6-MBA, 4-hydroxy-6-MBA, 5-hydroxy-6-MBA, and multiple trans-dihydrodiols (trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols). nih.gov The formation of these metabolites, particularly 6-hydroxymethylbenz[a]anthracene and the various trans-dihydrodiols, is significantly influenced by the specific composition of cytochrome P-450 enzymes present in the liver microsomes. nih.gov This enzymatic processing is a prerequisite for the compound to exhibit its mutagenic properties. nih.gov

Mutagenic Potency of Parent Compound vs. Metabolites

The parent compound, 6-MBA, shows a lower mutagenic activity compared to some of its key metabolites. nih.gov The process of metabolic activation generates derivatives with significantly enhanced abilities to induce mutations. Studies using Salmonella typhimurium TA100 have established a clear hierarchy of mutagenic potency among the metabolites. nih.gov

The trans-3,4-dihydrodiol and trans-8,9-dihydrodiol metabolites are the most potent mutagens derived from 6-MBA. nih.gov Their high activity suggests that subsequent epoxidation of these dihydrodiols, leading to the formation of 6-MBA trans-3,4-dihydrodiol 1,2-epoxide(s) and 6-MBA trans-8,9-dihydrodiol 10,11-epoxide(s), results in the ultimate carcinogenic metabolites of 6-MBA. nih.gov These diol-epoxides are highly reactive electrophiles that can form covalent adducts with DNA, leading to mutations. The relative mutagenic activity of 6-MBA and its metabolites is detailed below. nih.gov

Table 1: Relative Mutagenic Potency of 6-MBA and its Metabolites

Compound Relative Mutagenic Activity (towards S. typhimurium TA100)
6-MBA trans-3,4-dihydrodiol Highest
6-MBA trans-8,9-dihydrodiol > 6-MBA
This compound (6-MBA) > 6-MBA trans-10,11-dihydrodiol
6-MBA trans-10,11-dihydrodiol > 4-hydroxy-6-MBA
4-hydroxy-6-MBA Approximately Equal to 4-hydroxy-6-MBA trans-10,11-dihydrodiol
4-hydroxy-6-MBA trans-10,11-dihydrodiol Lowest among tested metabolites

Data sourced from Mushtaq et al. (1985). nih.gov

In Vitro Mammalian Cell Mutagenesis Assays (e.g., Chinese Hamster Lung V79 Cell HPRT Locus)

The potential of a chemical to induce gene mutations in mammalian cells is frequently assessed using the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene mutation assay in cell lines such as Chinese hamster V79 cells. This assay detects forward mutations at the HPRT locus, where a loss of enzyme activity confers resistance to the toxic purine analogue 6-thioguanine, allowing mutant cells to form colonies in its presence.

While this assay is a standard tool for evaluating the mutagenicity of polycyclic aromatic hydrocarbons, specific data detailing the mutagenic activity of this compound at the HPRT locus in V79 cells were not prominent in the reviewed literature. However, a broader study on a series of monomethylated benz[a]anthracenes (MeBaAs) in rat liver cells found that, in contrast to the highly genotoxic 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), most MeBaAs induced low levels of DNA adduct formation. gov.scot This suggests that the mutagenic potential of 6-MBA in mammalian cell assays might be modest compared to more potent carcinogenic PAHs. gov.scot

Chromosomal Aberrations and Sister Chromatid Exchange

Genotoxicity can also manifest as larger-scale damage to chromosomes, including structural and numerical aberrations or an increased frequency of sister chromatid exchange (SCE), which reflects DNA damage and repair.

Specific research investigating the capacity of this compound to induce chromosomal aberrations or sister chromatid exchange was not identified in the surveyed scientific literature. However, to provide context within this class of compounds, it is noteworthy that the closely related isomer, 7-Methylbenz[a]anthracene, has tested positive for inducing sister chromatid exchange in vitro. ca.gov This finding for a structural isomer highlights a potential mechanism of genotoxicity for monomethylated benz[a]anthracenes, though direct evidence for 6-MBA is lacking.

Oxidative Stress and DNA Damage

In addition to forming DNA adducts, another mechanism of PAH-induced genotoxicity involves the generation of reactive oxygen species (ROS) and subsequent oxidative damage to DNA. This pathway is often associated with the metabolic processing of PAHs. nih.govscispace.com For the parent compound, benz[a]anthracene, metabolites such as o-quinones and dihydrodiols can participate in redox cycling. nih.gov This process can generate superoxide (B77818) radicals, which can lead to the formation of hydrogen peroxide and highly reactive hydroxyl radicals. nih.govscispace.comnih.gov These ROS can attack DNA bases, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a common marker of oxidative DNA damage. nih.gov

However, the degree to which different methylated isomers of benz[a]anthracene utilize this pathway appears to vary. A comparative study of various monomethylated benz[a]anthracenes found that while some isomers, like 10-MeBaA, induced apoptosis and p53 phosphorylation potentially linked to oxidative stress, other isomers did not exhibit these effects. gov.scot The study's findings imply that this compound is not a significant inducer of oxidative stress when compared to other more toxic derivatives like DMBA or 10-MeBaA. gov.scot

Cellular and Subcellular Responses to 6 Methylbenz a Anthracene Exposure

Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression

6-Methylbenz[a]anthracene is a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in sensing and responding to environmental xenobiotics. nih.govgov.scot The binding of 6-MBA to AhR initiates a signaling cascade that culminates in the altered expression of a suite of genes, most notably those involved in metabolic processes.

Research comparing various monomethylated benz[a]anthracenes (MeBaAs) has shown that methyl substitution significantly enhances the AhR-mediated activity compared to the parent compound, benz[a]anthracene (BaA). nih.govgov.scot Within this group, 6-MBA stands out as one of the most powerful AhR agonists. In a reporter gene assay, the induction equivalency factor (IEF) of 6-MBA was found to be more than two orders of magnitude higher than that of BaA, indicating a substantially stronger ability to activate the receptor. nih.govgov.scot

A primary consequence of AhR activation by 6-MBA is the robust induction of xenobiotic-metabolizing enzymes, particularly members of the Cytochrome P450 (CYP) superfamily. The formation of 6-MBA metabolites is highly dependent on the specific cytochrome P-450 isozymes present in tissues like the liver. nih.gov

Consistent with its strong AhR-agonist activity, 6-MBA has been shown to induce high levels of CYP1A1 mRNA. nih.govgov.scot This induction is a hallmark of AhR activation and is a critical first step in the metabolic processing of the compound. In contrast, the effect of MeBaAs, including 6-MBA, on the expression of another key P450 enzyme, CYP1B1, was found to be similar to that of the parent compound BaA. nih.govgov.scot

Beyond the well-documented induction of CYP enzymes, AhR activation by 6-MBA also modulates other genes. Studies in rat liver epithelial cells have shown that MeBaAs affect the expression of aldo-keto reductase 1C9, with an effect comparable to that of unsubstituted benz[a]anthracene. nih.govgov.scot While comprehensive gene expression profiling specific to 6-MBA is not extensively detailed in the literature, the potent activation of AhR suggests a broad impact on the transcriptome, influencing various cellular processes regulated by this pathway.

Cell Cycle Perturbations and Proliferation

The cellular response to 6-MBA includes significant effects on cell growth and proliferation, which appear to be directly linked to its ability to activate the AhR pathway. In studies using contact-inhibited rat liver epithelial (WB-F344) cells, a model for studying tumor promotion, 6-MBA was observed to induce cell proliferation. nih.govgov.scot This effect was noted for almost all monomethylated isomers of benz[a]anthracene and corresponded with their capacity as AhR agonists. nih.govgov.scot This finding contrasts with the actions of some other polycyclic aromatic hydrocarbons that have been shown to suppress cell cycle progression. epa.gov

Apoptosis and Programmed Cell Death Induction

Despite its potent biological activity in other areas, 6-MBA does not appear to be a significant inducer of apoptosis. A comparative study of MeBaA isomers found that while 10-Methylbenz[a]anthracene induced programmed cell death and the accumulation of phosphorylated p53 protein, the other isomers, including 6-MBA, did not produce a similar apoptotic response. nih.govgov.scot This indicates a high degree of structural specificity in the toxic mechanisms of these compounds, with the position of the methyl group determining whether the cellular response leads to proliferation or apoptosis.

Modulation of Gap Junctional Intercellular Communication (GJIC)

Gap junctional intercellular communication (GJIC) is a critical process for maintaining tissue homeostasis, and its disruption is considered an epigenetic event involved in tumor promotion. oup.com The effect of methylated polycyclic aromatic hydrocarbons on GJIC is highly dependent on the specific location of the methyl group. nih.gov

A key study investigating the effects of a series of MeBaAs on GJIC in rat liver epithelial cells found that several isomers, including 1-, 2-, 8-, 10-, 11-, and 12-MeBaA, were inhibitors of this process. nih.govgov.scot Notably, 6-MBA was absent from the list of isomers that inhibited GJIC. This specific finding suggests that, unlike many of its structural counterparts, 6-MBA does not disrupt this crucial form of cell-to-cell communication.

Comparative Cellular Effects of this compound (6-MBA) vs. Other Isomers
Cellular ResponseEffect of 6-MBAComparison with Other MeBaA IsomersReference
AhR ActivationPotent AgonistOne of the most potent isomers; >100x more potent than parent compound (BaA). nih.govgov.scot
CYP1A1 mRNA InductionHigh InductionSimilar to other potent MeBaA isomers. nih.govgov.scot
Cell ProliferationInduces ProliferationEffect observed in all tested isomers except 10-MeBaA. nih.govgov.scot
Apoptosis InductionNo Significant InductionUnlike 10-MeBaA, which induces apoptosis. nih.govgov.scot
GJIC InhibitionNo Inhibition ObservedUnlike isomers 1-, 2-, 8-, 10-, 11-, and 12-MeBaA, which are inhibitory. nih.govgov.scot

Interactions with Cellular Macromolecules Beyond DNA (e.g., Proteins)

The biological effects of 6-MBA are initiated by its interaction with cellular macromolecules. The primary interaction is with the AhR protein, which triggers the downstream genetic events. nih.govgov.scot Furthermore, the metabolism of 6-MBA into various hydroxylated and dihydrodiol metabolites is, by definition, a process of extensive interaction with the protein machinery of the cytochrome P450 enzyme system. nih.gov

While direct studies on the covalent binding of 6-MBA to general cellular proteins are limited, research on the parent compound, benz[a]anthracene, has demonstrated binding to proteins such as human serum albumin. nih.gov Additionally, the closely related isomer, 7-Methylbenz[a]anthracene, has been shown to bind covalently to microsomal proteins. nih.gov These findings suggest that 6-MBA likely also interacts with a variety of cellular proteins beyond its primary receptor and metabolic enzymes.

In Vivo Carcinogenicity Studies and Tumorigenesis

Animal Models and Experimental Designs

The primary in vivo model used to assess the carcinogenicity of 6-MBA has been the mouse skin initiation-promotion assay. This model is a well-established method for evaluating the ability of a chemical to induce the initial, irreversible genetic changes that can lead to tumor formation.

The tumor-initiating activity of 6-MBA has been specifically examined in a classical two-stage carcinogenesis experiment on mouse skin. In a comprehensive study by Wislocki and colleagues, the twelve possible monomethylbenz[a]anthracene isomers were tested for their ability to initiate skin tumors.

The experimental design involved a single topical application of the test compound to the skin of mice, followed by repeated applications of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA). The development of skin papillomas was then monitored over the course of the experiment to quantify the tumorigenic response.

There is a lack of available scientific literature detailing in vivo carcinogenicity studies of 6-Methylbenz[a]anthracene administered via subcutaneous injection. While this route of exposure has been used to test other isomers, such as 7-Methylbenz[a]anthracene which was shown to induce sarcomas at the injection site, specific data for the 6-methyl isomer is not present in published studies. nih.gov

Currently, there are no available data from in vivo studies that have investigated the carcinogenic potential of this compound following oral or inhalation exposure. Research on the carcinogenicity of benz[a]anthracene derivatives has predominantly focused on dermal application and subcutaneous injection, leaving the effects of other exposure routes for 6-MBA uncharacterized.

Tumorigenic Response and Target Organs

Based on the available in vivo data from skin painting studies, the tumorigenic response of this compound is characterized by the induction of skin papillomas. Consequently, the skin is the identified target organ for the carcinogenic activity of 6-MBA when administered topically in an initiation-promotion protocol.

In the comparative study of monomethylated benz[a]anthracene isomers, a 400 nmol initiating dose of 6-MBA resulted in an average of approximately 0.6 papillomas per mouse. This indicates a moderate tumor-initiating capability on the skin under these experimental conditions. Due to the absence of studies using other routes of administration, potential tumorigenic effects on other organs have not been determined.

Structure-Activity Relationships for Carcinogenicity

The carcinogenicity of benz[a]anthracene and its derivatives is highly dependent on their molecular structure, particularly the position of methyl group substitution. The study of these structure-activity relationships helps to elucidate the mechanisms of activation and predict the carcinogenic potential of related compounds.

The position of the single methyl group on the benz[a]anthracene nucleus has a profound impact on carcinogenic potency. A systematic study of all twelve monomethylbenz[a]anthracene (MBA) isomers in the mouse skin initiation-promotion model revealed a wide range of tumorigenic activity.

The results demonstrated that methylation at the 7-position confers the highest carcinogenic activity in this series. ca.gov In contrast, methylation on the "A" ring (positions 1, 2, 3, and 4) results in low tumorigenicity, a finding that has been used to support the "bay region" theory of PAH carcinogenesis. ca.gov

This compound was found to have moderate tumorigenic activity, ranking below the highly potent 7-MBA and the moderately potent 8-MBA and 12-MBA. ca.gov Specifically, at an initiating dose of 400 nmol per mouse, 6-MBA and 9-MBA were found to be similarly potent. ca.gov

The varying potencies among the isomers underscore the critical role of methyl group placement in determining how the molecule is metabolically activated to its ultimate carcinogenic form.

Environmental Occurrence and Analytical Methodologies for 6 Methylbenz a Anthracene

Sources and Environmental Distribution (e.g., Sediments, Air)

6-Methylbenz[a]anthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is not produced commercially but is formed as a byproduct of the incomplete combustion of organic materials. Its presence in the environment is widespread, with notable distribution in sediments and the atmosphere.

Sources: The primary sources of this compound and other PAHs are both natural and anthropogenic. Natural sources include forest fires and volcanic eruptions. However, human activities account for a significant portion of PAH emissions. These include the burning of fossil fuels in industrial processes and for power generation, vehicle emissions, and the incineration of waste. epa.govtpsgc-pwgsc.gc.ca Industrial activities such as coal coking, asphalt production, and the use of creosote in wood preservation are also major contributors to the environmental burden of these compounds. tpsgc-pwgsc.gc.cacdc.gov

Environmental Distribution: Due to their physical and chemical properties, including low aqueous solubility and high lipophilicity, PAHs like this compound have a strong tendency to adsorb to particulate matter. nih.gov

Air: In the atmosphere, this compound is predominantly found adsorbed onto airborne particulate matter. nih.gov This association with fine particles allows for long-range atmospheric transport, leading to its distribution far from the original emission sources. The compound can be subject to photolysis in the atmosphere, although its adsorption to particulates can slow this degradation process. nih.gov

Sediments: Once deposited from the atmosphere or released directly into water bodies, this compound, due to its low water solubility, readily partitions to organic matter in soil and sediment. tpsgc-pwgsc.gc.canih.gov Sediments, therefore, act as a significant environmental sink for this compound. epa.gov This accumulation in sediments can pose a long-term risk to aquatic ecosystems.

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of this compound in various environmental and biological matrices are crucial for exposure and risk assessment. Due to the complexity of the matrices and the presence of numerous isomeric compounds, advanced analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS/GC×GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and widely used technique for the analysis of PAHs, including this compound. shimadzu.com This method offers good sensitivity, selectivity, and resolution. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

For particularly complex samples, tandem mass spectrometry (GC-MS/MS) provides an additional layer of selectivity, reducing matrix interference and improving detection limits. hpst.cznih.gov The use of multiple reaction monitoring (MRM) in GC-MS/MS allows for the highly specific detection of target analytes, which is beneficial for analysis in challenging matrices like herbal medicines. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is another powerful technique for the determination of PAHs that exhibit natural fluorescence, such as this compound. ingenieria-analitica.comhplc.eu HPLC separates compounds based on their partitioning between a mobile liquid phase and a stationary solid phase. Fluorescence detection offers high sensitivity and selectivity because very few compounds naturally fluoresce, thus minimizing interference from matrix components. ingenieria-analitica.comjasco-global.com

Wavelength programming can be employed in fluorescence detectors to optimize the excitation and emission wavelengths for different PAHs as they elute from the HPLC column, thereby maximizing sensitivity for each compound. ingenieria-analitica.comthermofisher.com This technique has been successfully applied to the analysis of PAHs in various samples, including seafood and human urine. fda.govnih.gov

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a state-of-the-art technique that provides significantly enhanced resolution compared to conventional one-dimensional GC. nih.govchemistry-matters.com In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. chemistry-matters.com This results in a two-dimensional separation, with compounds being separated based on two different properties, such as volatility and polarity. mosh-moah.de

The increased peak capacity of GCxGC is particularly advantageous for the analysis of complex mixtures of PAHs, where numerous isomers with similar boiling points can co-elute in a one-dimensional separation. nih.govchemistry-matters.com This technique, often coupled with time-of-flight mass spectrometry (TOFMS), allows for the detailed fingerprinting of chemical contaminants and the identification of a greater number of individual analytes. chemistry-matters.comresearchgate.netresearchgate.net

Detection in Biological Samples (e.g., Human Tissue, Serum)

The detection of this compound and other PAHs in human biological samples is essential for assessing human exposure. Due to their lipophilic nature, these compounds tend to accumulate in adipose tissue. mdpi.com Analytical methods have been developed to detect PAHs in various biological matrices:

Human Tissue: PAHs have been identified and quantified in human adipose tissue, with concentrations in these tissues often being higher than in blood plasma. mdpi.com The analysis typically involves extraction of the compounds from the tissue, followed by cleanup steps to remove lipids and other interfering substances, before instrumental analysis by methods such as GC-MS or HPLC-FLD. cdc.gov

Serum: The presence of antibodies to PAH-DNA adducts, including those of benz[a]anthracene, has been detected in human serum using enzyme-linked immunosorbent assay (ELISA). nih.gov The presence of these antibodies can indicate past exposure to carcinogenic PAHs and their metabolic activation. nih.gov Direct measurement of PAHs in serum is also possible, though concentrations are generally lower than in adipose tissue. mdpi.com

Considerations for Isomer Separation and Quantification

A significant challenge in the analysis of this compound is its separation from other methylbenz[a]anthracene isomers and other PAHs with the same mass. nih.gov Many PAH isomers have similar physicochemical properties, leading to co-elution in chromatographic systems.

Isomer Separation: Achieving baseline separation of all twelve monomethylbenz[a]anthracene isomers is a difficult task. nih.gov Techniques like electrokinetic capillary chromatography (EKC) have been explored for the separation of these isomers. nih.gov The choice of the stationary phase in both GC and HPLC is critical for resolving isomeric compounds. For instance, specialized GC columns designed for PAH analysis can improve the separation of isomers that are difficult to resolve on standard columns. As mentioned earlier, GCxGC offers superior resolving power for complex isomeric mixtures. nih.govchemistry-matters.com

Quantification: Accurate quantification requires the use of appropriate calibration standards, preferably isotopically labeled internal standards for each analyte to correct for matrix effects and variations in sample preparation and instrument response. nih.gov In GC-MS, while many isomers have the same molecular ion, they can sometimes be distinguished by their fragmentation patterns, although this is not always the case. Therefore, chromatographic separation is paramount for accurate quantification.

Analytical TechniquePrinciple of Separation/DetectionKey Advantages for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase; detection based on mass-to-charge ratio.Well-established, good sensitivity and selectivity. shimadzu.com
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Separation based on partitioning between mobile and stationary phases; detection of natural fluorescence.High sensitivity and selectivity for fluorescent compounds, minimizing matrix interference. ingenieria-analitica.comhplc.eu
Two-Dimensional Gas Chromatography (GCxGC) Two-dimensional separation based on two different compound properties (e.g., volatility and polarity).Enhanced resolution for complex mixtures and isomer separation. nih.govchemistry-matters.com

Computational Toxicology and Predictive Modeling for 6 Methylbenz a Anthracene

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property-based features of a chemical (descriptors) with its biological activity or toxicity. The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological effects. For complex molecules like 6-Methylbenz[a]anthracene, QSAR models are developed to predict endpoints such as genotoxicity and carcinogenicity based on calculated molecular descriptors.

The carcinogenicity of PAHs like this compound is intrinsically linked to their metabolic activation into reactive species that can damage DNA. QSAR models for this compound focus on descriptors that quantify this potential. Quantum chemical calculations are employed to model the electronic and structural properties that govern metabolic activation. nih.gov

Key theoretical concepts in PAH carcinogenesis, such as the "bay region" and "K-region" hypotheses, form the basis for descriptor selection. Current time information in Edmonton, CA. Research on methyl derivatives of benz[a]anthracene has shown strong correlations between observed carcinogenic potencies and two key calculated properties:

Reactivity towards Bay Region Epoxidation : The reactivity of the parent PAH towards the initial epoxidation in the distal bay region is a critical activation step. Current time information in Edmonton, CA.

Stability of Diol Epoxide Carbocations : After initial metabolism to a dihydrodiol, a second epoxidation forms a diol epoxide. The opening of this epoxide ring creates a highly reactive carbocation, the ultimate carcinogen, which can bind to DNA. The stability of this carbocation is a powerful predictor of carcinogenic activity. nih.govCurrent time information in Edmonton, CA.

A positive correlation exists where higher reactivity towards bay region epoxidation and greater stability of the resulting carbocation are associated with increased carcinogenic potency. Current time information in Edmonton, CA. This relationship has proven effective enough to be considered a useful screening parameter for carcinogenic activity across both methylated and unsubstituted PAHs. Current time information in Edmonton, CA.

QSAR DescriptorRelevance to CarcinogenicityCorrelation with Potency
Reactivity to Bay Region EpoxidationPredicts the efficiency of the initial metabolic activation step.Positive
Stability of Diol Epoxide CarbocationIndicates the reactivity of the ultimate carcinogenic metabolite.Positive

A sophisticated approach within QSAR involves the use of Molecular Quantum Similarity Measures (MQSM). Instead of relying on a selection of discrete physicochemical or topological descriptors, MQSM quantifies the similarity between molecules based on a comparison of their electron density functions. nih.govresearchgate.netnih.gov This method provides a more holistic representation of a molecule's electronic structure.

In Silico Prediction of Metabolic Pathways and Reactive Metabolites

The toxicity of this compound is dependent on its biotransformation into reactive metabolites by enzymes such as the cytochrome P-450 system. nih.gov In silico methods are used to predict the likely pathways of this metabolism and identify the ultimate toxic species. Computational models can successfully predict major metabolites by calculating substrate reactivities for different positions on the molecule. nih.govCurrent time information in Edmonton, CA.

For this compound (6-MBA), experimental studies using rat liver microsomes have identified a complex profile of metabolites. nih.gov These findings provide essential data for validating the predictions of in silico metabolic models. The primary metabolic routes involve hydroxylation and the formation of dihydrodiols. nih.gov

Metabolite ClassSpecific Metabolites of this compound Identified
Phenols / Hydroxy-derivatives3-hydroxy-6-MBA, 4-hydroxy-6-MBA, 5-hydroxy-6-MBA, 6-Hydroxymethylbenz[a]anthracene
Dihydrodiols6-MBA trans-3,4-dihydrodiol, 6-MBA trans-5,6-dihydrodiol, 6-MBA trans-8,9-dihydrodiol, 6-MBA trans-10,11-dihydrodiol
Mixed Functionality4-hydroxy-6-MBA trans-10,11-dihydrodiol

Computational studies focus on the pathways leading to the most dangerous metabolites. Mutagenicity tests show that the 6-MBA trans-3,4-dihydrodiol and 6-MBA trans-8,9-dihydrodiol are the most mutagenic metabolites. nih.gov This strongly suggests that the ultimate carcinogens are the corresponding diol epoxides: 6-MBA trans-3,4-dihydrodiol 1,2-epoxide and 6-MBA trans-8,9-dihydrodiol 10,11-epoxide. nih.gov In silico models, therefore, investigate the energetics of these specific pathways, including the formation of bay-region carbocations from the 1,2,3,4-ring, which are considered the key events in DNA binding and tumor initiation. researchgate.net

Molecular Docking and Dynamics Simulations for DNA Interaction

Once the ultimate carcinogenic metabolites, such as the diol epoxides of this compound, are formed, they can exert their genotoxic effects by physically interacting with and covalently binding to DNA. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate these interactions at an atomic level.

Molecular Docking is a method used to predict the preferred orientation of one molecule (the ligand, e.g., the 6-MBA diol epoxide) when bound to a second (the receptor, e.g., a DNA duplex). It evaluates the binding affinity and conformation, helping to identify plausible binding modes.

Molecular Dynamics (MD) Simulations provide insights into the behavior of the ligand-DNA complex over time. These simulations model the motion of every atom in the system, revealing the stability of the binding, conformational changes induced in the DNA structure, and the specific atomic interactions that stabilize the complex.

For this compound, these simulations would model the interaction of its reactive diol epoxide metabolites with DNA. The primary types of interactions investigated are:

Intercalation : The planar aromatic rings of the PAH metabolite slide between the base pairs of the DNA double helix.

Covalent Adduct Formation : The highly reactive carbocation formed from the diol epoxide attacks nucleophilic sites on the DNA bases (primarily guanine (B1146940) and adenine), forming a stable covalent bond. This adduct distorts the DNA helix and can lead to mutations during replication.

Interaction TypeComputational MethodInvestigative Focus
Physical Binding (Intercalation)Molecular Docking & MD SimulationsPredicting non-covalent binding modes, affinity, and stability within the DNA helix.
Covalent Binding (Adduct Formation)Quantum Mechanics/Molecular Mechanics (QM/MM) & MD SimulationsModeling the chemical reaction of covalent bond formation and analyzing the resulting structural distortion of the DNA.

These computational approaches help elucidate how the specific structure of this compound's metabolites leads to DNA damage, providing a mechanistic link between the chemical's structure and its carcinogenic activity.

Broader Implications and Future Research Directions

Contribution to Understanding PAH Carcinogenesis

The study of 6-Methylbenz[a]anthracene (6-MBA) provides significant insights into the broader understanding of polycyclic aromatic hydrocarbon (PAH) carcinogenesis. Research on this specific compound helps to elucidate the intricate mechanisms by which methylation and metabolic activation contribute to the carcinogenic potential of PAHs.

6-MBA is a monomethylated PAH that has demonstrated carcinogenic activity. mdpi.com Its metabolism has been a key area of investigation. Studies have shown that 6-MBA is metabolized by rat liver microsomes into several metabolites, including various hydroxylated forms and dihydrodiols. nih.govaacrjournals.org The formation of these metabolites is highly dependent on the cytochrome P-450 isozymes present in the liver. nih.govaacrjournals.org

A crucial finding in the study of 6-MBA is the identification of its ultimate carcinogenic metabolites. Research indicates that the high mutagenic activities of 6-MBA trans-3,4-dihydrodiol and 6-MBA trans-8,9-dihydrodiol suggest that their subsequent epoxides, namely 6-MBA trans-3,4-dihydrodiol 1,2-epoxide(s) and 6-MBA trans-8,9-dihydrodiol 10,11-epoxide(s), are likely the major metabolites responsible for the carcinogenic properties of 6-MBA. nih.govaacrjournals.org This aligns with the well-established "bay region" theory of PAH carcinogenesis, which posits that diol epoxides in the bay region of the molecule are the ultimate carcinogens that bind to DNA, initiating cancer. aacrjournals.org

Furthermore, comparative studies of monomethylated benz[a]anthracenes (MeBaAs) have revealed that methyl substitution significantly influences their biological activities. nih.gov For instance, the position of the methyl group affects the molecule's ability to activate the aryl hydrocarbon receptor (AhR), a key step in the toxic effects of many PAHs. nih.gov In a study comparing various MeBaAs, 6-MBA was found to be one of the most potent inducers of AhR-mediated activity, significantly higher than the parent compound benz[a]anthracene. nih.gov This enhanced AhR activation can lead to increased expression of metabolic enzymes like cytochrome P450 1A1, which are involved in the metabolic activation of PAHs. nih.gov

The investigation of 6-MBA and other methylated PAHs contributes to a more nuanced understanding of structure-activity relationships in PAH carcinogenesis. It highlights that while the parent PAH structure is a key determinant of carcinogenicity, the presence and position of alkyl groups can dramatically alter the molecule's metabolic fate and carcinogenic potency. researchgate.net This knowledge is vital for predicting the carcinogenic potential of the complex mixtures of PAHs found in the environment.

Toxicological Risk Assessment of Alkylated PAHs

The toxicological risk assessment of alkylated PAHs, including this compound, presents a significant challenge due to the vast number of these compounds and the limited toxicological data available for most of them. Unlike the 16 priority PAHs designated by the U.S. Environmental Protection Agency (EPA), which are routinely monitored, alkylated PAHs are often more abundant in the environment and can be more biologically active than their parent compounds. nih.govtorontomu.ca

For this compound specifically, there is a lack of quantitative risk assessment values from major regulatory bodies. For example, there are no Integrated Risk Information System (IRIS) values, cancer slope factors, or reference doses (RfD) established by the EPA for this compound. epa.gov This data gap is common for many alkylated PAHs, hindering direct quantitative risk assessments.

In the absence of compound-specific data, one of the primary methods used for assessing the carcinogenic risk of PAHs is the Toxic Equivalency Factor (TEF) approach. researchgate.net This method estimates the carcinogenic potency of a PAH relative to that of benzo[a]pyrene (BaP), which is the most well-studied PAH and is assigned a TEF of 1.0. dep.state.pa.us The concentrations of other PAHs in a mixture are multiplied by their respective TEFs to calculate the total Benzo[a]pyrene equivalent (BaPeq) concentration, which represents the total carcinogenic potential of the mixture. acs.org However, TEFs have not been officially established for most alkylated PAHs, including this compound.

The development of more comprehensive risk assessment methodologies for alkylated PAHs is an active area of research. This includes efforts to develop predictive models based on quantitative structure-activity relationships (QSARs) and to generate more empirical toxicity data for a wider range of alkylated PAHs. nih.gov High-throughput screening assays are also being employed to assess the developmental toxicity of numerous alkylated PAHs, providing valuable data for hazard identification. nih.gov These approaches are crucial for better characterizing the risks posed by the complex mixtures of PAHs present in the environment.

Development of Prevention and Mitigation Strategies

Given the carcinogenic potential of this compound and other alkylated PAHs, the development of effective prevention and mitigation strategies is crucial for protecting human health and the environment. Since these compounds are products of incomplete combustion, strategies often focus on controlling sources of PAH emissions and remediating contaminated sites.

Prevention strategies primarily involve reducing the formation and release of PAHs from anthropogenic sources. This can be achieved through:

Improved Combustion Technologies: Optimizing combustion processes in industrial facilities, power plants, and vehicles to ensure more complete burning of organic materials, thereby reducing PAH emissions.

Emission Control Technologies: Implementing and improving technologies such as particulate filters and catalytic converters in vehicle exhaust systems and industrial stacks to capture PAHs before they are released into the atmosphere.

Regulatory Standards: Establishing and enforcing stricter regulations on emissions from industrial sources, vehicle exhaust, and waste incineration.

Changes in Industrial Processes: Modifying industrial processes to use alternative materials or techniques that generate fewer PAHs.

Mitigation and remediation strategies for environments already contaminated with PAHs, including this compound, are diverse and often tailored to the specific conditions of the contaminated site (e.g., soil, water, sediment). Common approaches include:

Bioremediation: This strategy utilizes microorganisms, such as bacteria and fungi, to break down PAHs into less toxic substances. mdpi.com Composting is a form of bioremediation that has been shown to be effective in biodegrading PAHs in soil by creating an environment conducive to microbial activity. mdpi.comtorrentlab.com

Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.comtorrentlab.com Certain plants can absorb PAHs through their roots and either metabolize them or store them in their tissues. Phytoremediation is considered a cost-effective and environmentally friendly option. mdpi.com

Chemical Oxidation: In this method, strong oxidizing agents, such as ozone or persulfate, are introduced into the contaminated medium to chemically break down the PAH molecules. torrentlab.comrepec.org In-situ ozonation has been shown to be a viable option for PAH removal. torrentlab.com

Solvent Extraction/Soil Washing: This physical-chemical process involves using a liquid (often with a surfactant) to wash the contaminated soil and dissolve the PAHs, which are then separated from the soil. torrentlab.comrepec.orgnih.gov

Thermal Treatment: This involves heating the contaminated soil to high temperatures to either vaporize the PAHs for subsequent treatment or to destroy them through incineration. torrentlab.comnih.gov

The selection of the most appropriate prevention and mitigation strategies depends on various factors, including the source and extent of contamination, the type of environmental matrix, and cost-effectiveness. For alkylated PAHs like this compound, understanding their specific chemical properties and bioavailability is key to developing effective remediation plans.

Emerging Research Areas related to this compound

While research specifically focused on this compound is limited, several emerging areas in the broader field of alkylated PAH research are highly relevant to this compound and will likely shape future investigations.

One of the most significant emerging areas is the comprehensive toxicological screening of a wide range of alkylated PAHs . Recognizing that these compounds are abundant in the environment and may have significant toxicity, researchers are moving beyond the 16 priority PAHs. Large-scale in vivo screening assays, such as those using zebrafish embryos, are being employed to assess the developmental toxicity of hundreds of alkylated PAHs. nih.gov This research is revealing that subtle differences in the position and length of alkyl substituents can lead to dramatically different toxic outcomes. nih.gov Future studies will likely include this compound in such screens to better understand its specific developmental toxicity potential compared to other monomethylated benz[a]anthracenes.

Another critical area of emerging research is the investigation of the distinct environmental fate and transport of alkylated PAHs compared to their parent compounds . Recent studies have shown that alkylated PAHs can exhibit different movement patterns at environmental interfaces, such as between air and water or sediment and water. nih.gov For example, some alkylated PAHs may move in the opposite direction of their unsubstituted counterparts under certain conditions. nih.gov Understanding these unique transport dynamics is crucial for accurately modeling the environmental distribution and exposure pathways of compounds like this compound.

Finally, the development of more sophisticated analytical and toxicological tools will continue to be an important research area. This includes the development of methods to better separate and quantify individual alkylated PAH isomers in complex mixtures and the use of advanced molecular techniques to elucidate the specific mechanisms of toxicity of these compounds, including their interactions with the aryl hydrocarbon receptor and their ability to form DNA adducts. nih.govnih.gov

Q & A

Q. What safety protocols are essential when handling 6-Methylbenz[a]anthracene in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to OSHA and NIOSH guidelines. Use Class I, Type B biological safety hoods for mixing or preparation to minimize aerosol exposure . Personal protective equipment (PPE) must include nitrile gloves, lab coats, and eye protection. Store in tightly sealed containers away from oxidizers (e.g., peroxides) in cool, ventilated areas . Decontamination involves wet cleaning or HEPA-filtered vacuums to avoid dry sweeping . Emergency showers and eyewash stations must be accessible .

Q. How is this compound detected and quantified in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with DB-5MS or HP-5MS capillary columns is standard. Retention indices (e.g., 398.53–398.77 K) help confirm identity . For environmental analysis, prepare standard solutions in toluene (e.g., 50 mg/L) and use internal standards like deuterated toluene for calibration . Limit of detection (LOD) and quantitation (LOQ) for PAHs in food matrices are typically 0.4 µg/kg and 1.1 µg/kg, respectively, validated via Box-Behnken experimental designs .

Q. What are the primary environmental sources of this compound?

  • Methodological Answer : Natural sources include coal tar, roasted coffee, and smoked foods . Anthropogenic sources involve incomplete combustion (e.g., vehicle exhaust) and chemical manufacturing intermediates . Environmental monitoring uses solid-phase extraction (SPE) followed by HPLC with monolithic RP-18 columns (e.g., Chromolith®) for high-throughput separation .

Advanced Research Questions

Q. How can experimental design optimize conditions to minimize this compound formation in complex matrices?

  • Methodological Answer : Box-Behnken design is effective for multivariate optimization. For smoked meat, key variables include cooking time (24.9 min), fat ratio (7.9%), and distance from heat source (21.8 cm) . Response surface methodology (RSM) validates interactions between variables. Data should fit Langmuir (R² = 0.976) or Temkin (R² = 0.982) models to confirm monolayer adsorption or heterogeneous degradation kinetics .

Q. What mechanistic insights explain the photochemical reactivity of this compound?

  • Methodological Answer : The extended conjugated π-system enables UV-induced fluorescence and dimerization. Z-scan analysis quantifies third-harmonic generation (THG) for nonlinear optical applications, with polarization energies reaching 69–77% of bulk values in crystalline clusters . Photodissociation studies use time-resolved spectroscopy to track excited-state dynamics, revealing charge-transfer interactions in oligoacene systems .

Q. What challenges arise in synthesizing this compound derivatives for polymer systems?

  • Methodological Answer : Functionalization at the 9-position often disrupts conjugation, reducing thermal stability. Dimer dissociation enthalpies for non-functionalized derivatives are well-documented, but functional groups (e.g., methoxy) require quantum mechanical calculations to predict scission behavior . Challenges include achieving reversible crosslinking under UV exposure while maintaining polymer integrity.

Q. How do microbial communities degrade this compound in contaminated environments?

  • Methodological Answer : Aspergillus sydowii degrades anthracene via cytochrome P450 monooxygenases, with kinetics following pseudo-first-order models. Degradation rates (k₁) increase with substrate concentration (100–500 mg/L), while half-lives (t₁/₂) decrease . Metabolomic profiling identifies 3-hydroxybenzo[a]anthracene (3-OH-B(a)A) as a key biomarker, detected via LC-MS/MS with CID 1364 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.